molecular formula C11H15NO4S B7542205 2-(2-ethylsulfonyl-N-methylanilino)acetic acid

2-(2-ethylsulfonyl-N-methylanilino)acetic acid

Cat. No. B7542205
M. Wt: 257.31 g/mol
InChI Key: MLXIDSISAVGQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethylsulfonyl-N-methylanilino)acetic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic benefits.

Mechanism of Action

Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. By blocking the activity of these enzymes, 2-(2-ethylsulfonyl-N-methylanilino)acetic acid reduces inflammation and pain in affected tissues.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It also has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

Etodolac has several advantages for lab experiments, including its well-established safety profile, low toxicity, and ease of use. However, it also has some limitations, such as its potential to interfere with other biochemical pathways and its limited solubility in some solvents.

Future Directions

There are several potential future directions for research on 2-(2-ethylsulfonyl-N-methylanilino)acetic acid. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic benefits in other medical conditions, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research to understand the mechanisms underlying its anti-inflammatory and antioxidant effects, as well as its potential interactions with other drugs and biochemical pathways.
Conclusion:
Etodolac is a promising drug with potential therapeutic benefits in various medical conditions. It has been extensively studied for its anti-inflammatory and analgesic properties, and has a well-established safety profile. Further research is needed to explore its potential therapeutic benefits in other medical conditions and to understand the mechanisms underlying its effects.

Synthesis Methods

Etodolac can be synthesized through a multi-step process that involves the reaction of 2-ethylsulfonyl-N-methylaniline with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Etodolac has been extensively studied for its potential therapeutic benefits in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.

properties

IUPAC Name

2-(2-ethylsulfonyl-N-methylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-17(15,16)10-7-5-4-6-9(10)12(2)8-11(13)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXIDSISAVGQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethylsulfonyl-N-methylanilino)acetic acid

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